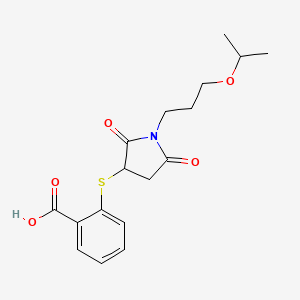
2-((1-(3-Isopropoxypropyl)-2,5-dioxopyrrolidin-3-yl)thio)benzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-((1-(3-Isopropoxypropyl)-2,5-dioxopyrrolidin-3-yl)thio)benzoic acid is a useful research compound. Its molecular formula is C17H21NO5S and its molecular weight is 351.42. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
The compound 2-((1-(3-Isopropoxypropyl)-2,5-dioxopyrrolidin-3-yl)thio)benzoic acid is a benzoic acid derivative with potential biological activity. Its unique structure, featuring a pyrrolidinone ring and a thioether linkage, suggests various interactions with biological systems, which could lead to therapeutic applications. This article presents a detailed overview of its biological activity, supported by data tables and relevant research findings.
Chemical Structure and Properties
The molecular formula of the compound is C15H19N2O4S, with a molecular weight of approximately 323.39 g/mol. The structure includes a benzoic acid moiety linked to a thioether group and a dioxopyrrolidine derivative.
| Property | Value |
|---|---|
| Molecular Formula | C15H19N2O4S |
| Molecular Weight | 323.39 g/mol |
| CAS Number | Not specified |
The biological activity of this compound may be attributed to its ability to modulate various biochemical pathways. Compounds with similar structures have been shown to influence protein degradation pathways, such as the ubiquitin-proteasome pathway (UPP) and autophagy-lysosome pathway (ALP). These pathways are crucial for cellular homeostasis and have implications in aging and cancer biology .
Biological Activity Overview
Research indicates that benzoic acid derivatives can exhibit a range of biological activities including:
- Antioxidant Activity : Compounds similar to this one have demonstrated the ability to scavenge free radicals, thereby protecting cells from oxidative stress.
- Antiproliferative Effects : Studies have shown that certain benzoic acid derivatives can inhibit the growth of cancer cell lines, suggesting potential anticancer properties.
- Enzyme Modulation : The compound may interact with enzymes involved in metabolic processes, potentially influencing drug metabolism and efficacy.
Case Studies
-
Study on Antiproliferative Effects :
A study evaluated the antiproliferative activity of various benzoic acid derivatives against cancer cell lines such as Hep-G2 and A2058. The results indicated that certain derivatives could inhibit cell growth significantly without causing cytotoxicity at lower concentrations . -
Evaluation of Proteasome Activity :
Research focused on the effects of benzoic acid derivatives on proteasome and cathepsin activities in human foreskin fibroblasts. The findings suggested that these compounds enhance proteasomal activity, which is crucial for protein homeostasis in cells .
Research Findings
A summary of relevant findings regarding the biological activity of related compounds is presented in the table below:
| Compound Name | Activity Type | Observations |
|---|---|---|
| 3-chloro-4-methoxybenzoic acid | Antiproliferative | Significant inhibition in Hep-G2 cells |
| 2-hydroxybenzoic acid | Antioxidant | Effective free radical scavenger |
| 4-methylbenzoic acid | Enzyme Modulation | Enhanced proteasome activity |
Propiedades
IUPAC Name |
2-[2,5-dioxo-1-(3-propan-2-yloxypropyl)pyrrolidin-3-yl]sulfanylbenzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21NO5S/c1-11(2)23-9-5-8-18-15(19)10-14(16(18)20)24-13-7-4-3-6-12(13)17(21)22/h3-4,6-7,11,14H,5,8-10H2,1-2H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCMZJEVSDNUPAY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OCCCN1C(=O)CC(C1=O)SC2=CC=CC=C2C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21NO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














